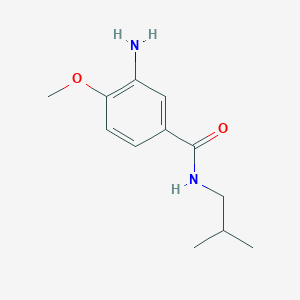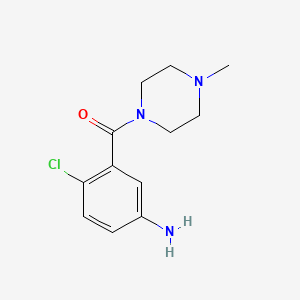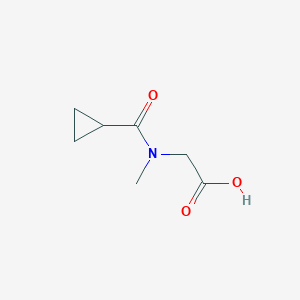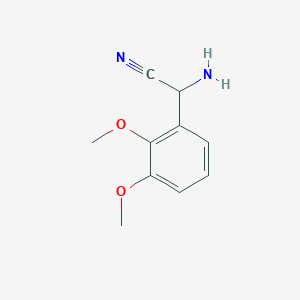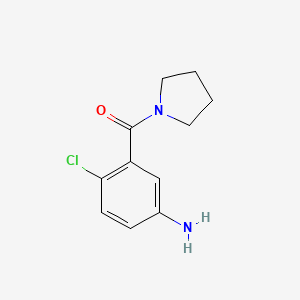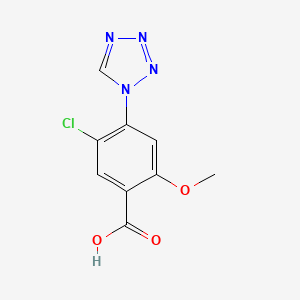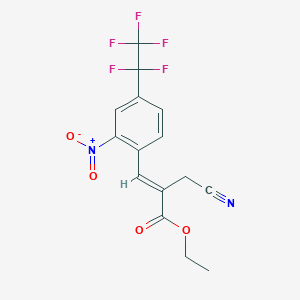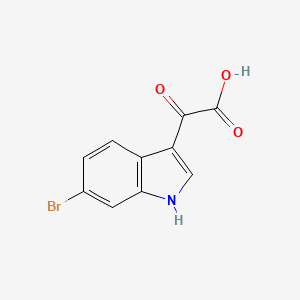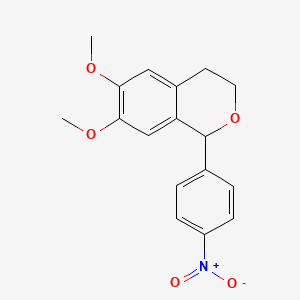![molecular formula C17H17BrO4 B3038961 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid CAS No. 938322-70-4](/img/structure/B3038961.png)
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid
Übersicht
Beschreibung
“3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C18H19BrO4 . It is a derivative of benzoic acid, which is a common constituent in a variety of essential oils and is frequently used in the field of organic chemistry .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis pathway for this specific compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, ethoxy, and (4-methylbenzyl)oxy groups, along with a carboxylic acid group . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to occur at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the reaction conditions and the reagents used.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques: The compound can be synthesized through various chemical reactions, such as bromation, oxidation, and esterification processes. An example includes the synthesis from vanillin, as described in the study of the related compound, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester (Zha, 2011).
Crystal Structure and Physical Chemistry
Crystal Structures Analysis
The compound's crystal structure and its derivatives are of interest in crystallography. Studies have compared the crystal structures of related bromo–hydroxy–benzoic acid derivatives, analyzing their two-dimensional architectures formed by hydrogen bonds and other interactions (Suchetan et al., 2016).
Halogen Bonding
Investigations into the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid have been conducted. These studies provide insights into the molecular interactions and geometrical features of these compounds (Raffo et al., 2016).
Biological and Pharmacological Applications
Anticancer Properties
Certain derivatives of bromobenzoic acid have been evaluated for their potential anticancer activity. Research into the synthesis and biological activity of related pyrrole and pyrrolidine compounds derived from 4-bromo-2-hydroxybenzoic acid hydrazide has explored this aspect (Mehta, 2013).
Antioxidant Activity
Bromophenols isolated from marine red algae, closely related to bromobenzoic acid derivatives, have shown significant antioxidant activities, suggesting the potential for inclusion in antioxidant-rich dietary supplements (Li et al., 2011).
Material Science Applications
- Doping in Polymers: Benzoic acid and its derivatives, including bromobenzoic acids, have been explored as new classes of dopants for polyaniline, a conducting polymer. This has implications in advanced material science for enhancing the electrical properties of polymers (Amarnath & Palaniappan, 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or carbon-based compounds in its mechanism of action.
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling , it can be inferred that the compound may play a role in pathways involving carbon–carbon bond formation.
Result of Action
Given its potential role in suzuki–miyaura coupling , it can be inferred that the compound may facilitate the formation of carbon–carbon bonds, which could have various effects depending on the specific context within a cellular environment.
Action Environment
It’s known that the success of suzuki–miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions , suggesting that the compound may also exhibit similar environmental preferences.
Biochemische Analyse
Biochemical Properties
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to interfere with the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can impact the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but prolonged exposure to light and heat can lead to degradation . Long-term effects on cellular function have also been observed, with changes in cell viability and metabolic activity noted over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the glycolytic pathway, leading to altered glucose metabolism . Additionally, it can affect the levels of metabolites, thereby influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYWYZXTCMWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


